molecular formula C11H15FN2 B1291232 1-(3-Fluorophenyl)piperidin-4-amine

1-(3-Fluorophenyl)piperidin-4-amine

Numéro de catalogue: B1291232
Poids moléculaire: 194.25 g/mol
Clé InChI: ZENRTEYGEPODAL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)piperidin-4-amine, with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol, is a fluorinated piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research . Its structure, featuring a piperidine amine core and a 3-fluorophenyl moiety, makes it a valuable intermediate for the design and synthesis of novel therapeutic agents. This compound holds particular promise in the development of drugs targeting the central nervous system (CNS), as the fluorophenyl group can critically influence the molecule's pharmacological properties by modulating its interactions with biological receptors and enzymes . A key documented application of this amine is its use as a crucial synthetic precursor in the discovery of potent and selective motilin receptor agonists, such as the clinical candidate GSK962040 . These agonists have potential as gastroprokinetic agents for treating gastrointestinal motility disorders. Furthermore, its relevance extends to research on CCR5 antagonists for HIV treatment and as a scaffold in programs targeting GPR38 receptors . As a building block, 1-(3-Fluorophenyl)piperidin-4-amine enables researchers to explore structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Propriétés

Formule moléculaire

C11H15FN2

Poids moléculaire

194.25 g/mol

Nom IUPAC

1-(3-fluorophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

Clé InChI

ZENRTEYGEPODAL-UHFFFAOYSA-N

SMILES canonique

C1CN(CCC1N)C2=CC(=CC=C2)F

Origine du produit

United States
Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-(3-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Fluorophenyl)piperidin-4-amine is a secondary pharmacophore often utilized as a scaffold in the development of GPCR ligands and kinase inhibitors. Its structural integrity relies on two critical features: the regiochemistry of the fluorine atom on the phenyl ring (meta-substitution) and the integrity of the primary amine at the piperidine 4-position.

This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule. Unlike simple aliphatic amines, the electronic influence of the N-aryl group and the spin-active fluorine nucleus (


F) creates a unique spectroscopic signature. This document details the specific NMR coupling constants, mass spectrometry fragmentation patterns, and chromatographic protocols required to distinguish this compound from its ortho- or para- isomers.

Molecular Architecture & Synthetic Context[1]

Understanding the synthesis is a prerequisite for anticipating impurities. The compound is typically synthesized via a Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (


)  (if the aryl ring is sufficiently activated, though less common for simple fluoro-benzenes).
  • Core Structure: A piperidine ring in a chair conformation.[1]

  • N1-Substituent: 3-Fluorophenyl group.[2][3][4][5][6][7][8][9]

  • C4-Substituent: Primary amine (

    
    ).
    
  • Critical Impurities:

    • Regioisomers: 2-fluoro or 4-fluoro analogues (originating from impure starting halides).

    • Bis-arylation: Trace amounts where the C4-amine also reacts with the aryl halide.

Structural Elucidation Workflow

ElucidationWorkflow Start Crude Material HRMS HRMS (ESI+) Confirm Formula: C11H15FN2 Exp m/z: ~195.129 Start->HRMS Step 1: Mass Check F19 19F NMR Diagnostic Shift (-110 to -115 ppm) HRMS->F19 Step 2: F-Regio Check H1 1H NMR Aromatic Pattern Analysis F19->H1 Step 3: Proton Connectivity C13 13C NMR C-F Coupling Constants (The Definitive Proof) H1->C13 Step 4: Carbon Skeleton Final Certified Structure 1-(3-Fluorophenyl)piperidin-4-amine C13->Final Validation

Figure 1: Step-wise analytical workflow for structural certification.

Spectroscopic Strategy: The "First Principles" Approach

The presence of Fluorine-19 (spin 1/2, 100% natural abundance) is the primary tool for elucidation. It couples to both protons and carbons, creating distinct splitting patterns that act as a "fingerprint" for the substitution pattern.

Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Theoretical [M+H]+: 195.1292 m/z.

  • Fragmentation: Expect loss of

    
     (17 Da) or cleavage of the piperidine ring.
    
Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is recommended over 

for two reasons:
  • It stabilizes the exchangeable amine protons (

    
    ), making them visible as a broad singlet or distinct peak.
    
  • It prevents aggregation of the free base.

A.

F NMR (The Anchor)

The chemical shift of fluorine on a benzene ring is highly sensitive to position relative to the nitrogen.

  • Expected Shift:

    
     -110.0 to -115.0 ppm.
    
  • differentiation:

    • Ortho (2-F): Typically shifted downfield (~ -120 ppm) due to steric compression.

    • Para (4-F): Often distinct, but the meta position is confirmed by the splitting pattern in the proton spectrum (see below).

B.

H NMR (Proton Connectivity)

The aromatic region (6.5 – 7.5 ppm) will display a specific pattern for 1,3-disubstitution.

Proton PositionMultiplicityDescription
Ar-H2 (Between N and F)Doublet of Triplets (dt)Coupled to F (

) and H4/H6 (

). This is the most isolated aromatic proton.
Ar-H5 (Meta to N and F)Pseudo-Triplet (td)Large coupling to F (

) and H4/H6 (

).
Ar-H4 / Ar-H6 MultipletsOverlapping signals coupled to F and adjacent protons.[1]
Pip-H2, H6 Doublet (broad)

3.5 - 3.8 ppm. Deshielded by the N-aryl bond.
Pip-H4 Multiplet

2.6 - 2.9 ppm.[10] The methine proton at the amine attachment point.
Pip-H3, H5 Multiplet

1.2 - 1.9 ppm.
C.

C NMR (The Definitive Proof)

This is the most critical experiment. The magnitude of the Carbon-Fluorine (


) coupling constants proves the meta relationship.
  • C-F Coupling Logic:

    • 
       Hz (Carbon directly attached to F).
      
    • 
       Hz (Ortho carbons).
      
    • 
       Hz (Meta carbons).
      
    • 
       Hz (Para carbon).
      

Validation Check: In the 1,3-substituted system, the Quaternary Carbon attached to Nitrogen (C1') will show a


 coupling of ~8-10 Hz . If this carbon appears as a singlet (no coupling) or a doublet with ~20 Hz (

), the structure is incorrect (likely para or ortho respectively).

CarbonCoupling cluster_check Critical Validation Point F F C3 C3' (1J ~245Hz) F->C3 C2 C2' (2J ~21Hz) C3->C2 C4 C4' (2J ~21Hz) C3->C4 C1 C1'-N (3J ~8Hz) C2->C1 C5 C5' (3J ~8Hz) C4->C5 C6 C6' (4J ~2Hz) C5->C6 C6->C1

Figure 2: 13C-NMR Coupling Constant Logic. The coupling at C1' (attached to Nitrogen) is the diagnostic confirmation of meta-substitution.

Analytical Protocols

Standard NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Vessel: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run

      
      H (minimum 16 scans).
      
    • Run

      
      F (decoupled from H if possible, or coupled to see fine structure).
      
    • Run

      
      C (minimum 512 scans due to splitting reducing signal-to-noise).
      
Purity Profiling (HPLC-UV)

To ensure the amine is not a mixture of isomers or salt forms.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

  • Note: The amine is basic. Using a high pH buffer (Ammonium Bicarbonate, pH 10) often yields better peak shape for free amines than acidic conditions.

Quality Control & Stability

  • Hygroscopicity: The HCl salt (CAS 923565-91-7) is likely hygroscopic. Store in a desiccator.

  • Oxidation: Primary amines can oxidize to N-oxides or absorb

    
     to form carbamates upon prolonged air exposure.
    
  • Appearance: The pure free base is typically a pale yellow oil or low-melting solid; the HCl salt is a white to off-white solid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10066606, 1-ethyl-N-(3-fluorophenyl)piperidin-4-amine (Analogous Structure Data). Retrieved February 22, 2026 from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved February 22, 2026 from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (General reference for C-F coupling constants logic).

  • ChemSrc (2025). N-(3-Fluorophenyl)piperidin-4-amine hydrochloride Properties and CAS Data. Retrieved February 22, 2026 from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for 1-(3-Fluorophenyl)piperidin-4-amine, a compound of interest in medicinal chemistry and drug development. While a complete set of experimentally-derived spectra for this specific molecule is not widely available in the public domain, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar molecules.

Introduction

1-(3-Fluorophenyl)piperidin-4-amine belongs to the class of N-arylpiperidines, a scaffold frequently encountered in pharmacologically active compounds. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive feature in drug design. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(3-Fluorophenyl)piperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Fluorophenyl)piperidin-4-amine, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to display distinct signals for the aromatic protons, the piperidine ring protons, and the amine protons. The substitution on the phenyl ring and the stereochemistry of the piperidine ring will lead to characteristic chemical shifts and coupling patterns.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Aromatic (H2', H4', H5', H6')6.5 - 7.3mThe fluorine substituent will cause complex splitting patterns. H2' and H6' will be the most deshielded.
Piperidine (H4)~ 3.5mThe proton on the carbon bearing the amino group will be deshielded.
Piperidine (H2, H6 - axial)~ 2.7mAxial protons typically appear at a slightly lower chemical shift than equatorial protons.
Piperidine (H2, H6 - equatorial)~ 3.1mEquatorial protons are more deshielded due to their spatial relationship with the nitrogen lone pair.
Piperidine (H3, H5 - axial)~ 1.5m
Piperidine (H3, H5 - equatorial)~ 2.0m
Amine (NH₂)1.5 - 3.0br sThe chemical shift of the amine protons is highly dependent on the solvent and concentration.

Causality Behind Expected Shifts and Multiplicities:

  • Aromatic Region: The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of the aromatic protons. The proton ortho to the fluorine (H2') will likely show a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The other aromatic protons will exhibit complex multiplet structures.

  • Piperidine Ring: In its stable chair conformation, the piperidine ring will have distinct axial and equatorial protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded. The proton at C4, being attached to the carbon bearing the amino group, will also be shifted downfield.

  • Amine Protons: The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of fluorine will introduce characteristic C-F coupling.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)CouplingNotes
Aromatic (C1')~ 150 (d)¹JCF ≈ 245 HzThe carbon directly attached to fluorine will show a large one-bond coupling constant.
Aromatic (C3')~ 163 (d)¹JCF ≈ 243 HzThe carbon directly attached to fluorine will show a large one-bond coupling constant.
Aromatic (C5')~ 130 (d)³JCF ≈ 8 Hz
Aromatic (C2', C4', C6')102 - 115 (d)²JCF ≈ 22 Hz, ⁴JCF ≈ 3 Hz
Piperidine (C4)~ 50The carbon bearing the amino group.
Piperidine (C2, C6)~ 45
Piperidine (C3, C5)~ 30

Expert Insights on ¹³C NMR:

The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon atom directly bonded to the fluorine atom. This provides definitive evidence for the presence and position of the fluorine substituent. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), which can aid in the complete assignment of the aromatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Fluorophenyl)piperidin-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (amine)3300 - 3500Medium, two bandsPrimary amines typically show two N-H stretching bands (symmetric and asymmetric).[1]
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 2950Medium to Strong
N-H Bend (amine)1590 - 1650Medium to Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-F Stretch1000 - 1400StrongThe exact position can be influenced by the aromatic system.
C-N Stretch1020 - 1350Medium

Trustworthiness of IR Data:

The presence of two distinct bands in the N-H stretching region would be a strong indicator of the primary amine group. The strong absorption band in the C-F stretching region, in conjunction with the aromatic C=C stretching bands, would confirm the presence of the fluorophenyl moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 194.12

  • Protonated Molecular Ion ([M+H]⁺): m/z = 195.13 (This is often the base peak in electrospray ionization).

Plausible Fragmentation Pathway:

The fragmentation of 1-(3-Fluorophenyl)piperidin-4-amine is expected to proceed through several key pathways, including alpha-cleavage adjacent to the piperidine nitrogen and cleavage of the C-N bond connecting the two rings.

G M [M+H]⁺ m/z = 195 F1 Fragment 1 m/z = 112 M->F1 Loss of C₆H₄F F2 Fragment 2 m/z = 95 M->F2 Loss of C₆H₅FN F3 Fragment 3 m/z = 84 F1->F3 Loss of NH₃

Caption: Predicted ESI-MS fragmentation of 1-(3-Fluorophenyl)piperidin-4-amine.

Authoritative Grounding in Fragmentation:

The proposed fragmentation is consistent with the known fragmentation patterns of N-arylpiperidines and related amine-containing compounds. The stability of the resulting fragments, such as the fluorophenyl radical and the piperidinium ions, dictates the observed fragmentation pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluorophenyl)piperidin-4-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Couple the mass spectrometer to a liquid chromatograph (LC-MS) for sample introduction and potential purification.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 195) to obtain fragmentation data.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent Acquire_1H Acquire ¹H Spectrum NMR_Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Sample->Acquire_13C NMR_Data Structural Elucidation Acquire_1H->NMR_Data Acquire_13C->NMR_Data IR_Sample Prepare KBr Pellet or use ATR Acquire_IR Acquire IR Spectrum IR_Sample->Acquire_IR IR_Data Functional Group Identification Acquire_IR->IR_Data MS_Sample Dissolve in Volatile Solvent Acquire_MS Acquire Mass Spectrum (e.g., ESI-MS) MS_Sample->Acquire_MS Acquire_MSMS Acquire MS/MS Spectrum Acquire_MS->Acquire_MSMS MS_Data Molecular Weight and Fragmentation Analysis Acquire_MSMS->MS_Data Start 1-(3-Fluorophenyl)piperidin-4-amine Sample Start->NMR_Sample Start->IR_Sample Start->MS_Sample

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

References

  • PubChem. 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine. Available at: [Link]

  • SpectraBase. 1-Benzyl-N-(2-chlorobenzyl)-N-(3-fluorophenyl)piperidin-4-amine - Optional[13C NMR]. Available at: [Link]

  • Gokmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available at: [Link]

  • Olah, G. A., Prakash, G. K. S., & Rasul, G. (2003). Calculated and experimental 13C NMR chemical shifts. Journal of the American Chemical Society, 125(29), 8829-8834. Available at: [Link]

  • ChemSrc. N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. Available at: [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Available at: [Link]

  • Career Henan Chemical Co. N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4. Available at: [Link]

  • PubChemLite. 1-(3-fluorophenyl)piperidin-3-amine (C11H15FN2). Available at: [Link]

  • LibreTexts Chemistry. IR: amines. Available at: [Link]

  • NIST. N-Phenyl-4-piperidinamine. Available at: [Link]

  • PubChem. N-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine. Available at: [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

Sources

Technical Guide: 1-(3-Fluorophenyl)piperidin-4-amine as a Pharmacophore Scaffold

[1]

Part 1: Biological Potential & Mechanism of Action[2]

The "Privileged Structure" Status

In medicinal chemistry, the N-aryl-piperidin-4-amine core is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

  • The Piperidine Core: Provides a semi-rigid aliphatic linker that positions the exocyclic amine (position 4) at a specific distance from the aromatic tail (position 1). This geometry mimics the ethylamine side chain of neurotransmitters like serotonin and dopamine but with restricted conformational freedom.

  • The 3-Fluorophenyl Moiety: This is the critical design element.[1]

    • Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation (hydroxylation) at a susceptible site on the phenyl ring, extending the half-life (

      
      ) of the derived compounds.
      
    • Electronic Modulation: Fluorine withdraws electron density, lowering the basicity of the N1-nitrogen (via inductive effects), which can reduce non-specific binding and hERG channel inhibition—a common liability in piperidine drugs.

Primary Biological Targets (Derived Ligands)

While the free amine has low intrinsic potency, its derivatives (amides, ureas, sulfonamides) are highly active against:

Target ClassMechanism / ApplicationRationale for Scaffold
5-HT Receptors 5-HT2A / 5-HT7 Antagonists (Antipsychotics)The N-aryl piperidine occupies the hydrophobic pocket of the GPCR, while the 4-amine derivative interacts with Aspartate residues in the binding site.[1]
Sigma Receptors Sigma-1 (

) Modulators
(Neuroprotection)
N-substituted piperidines are classic pharmacophores for

affinity.[1] The 3-fluoro substitution often improves selectivity over

.[1]
Kinases ATP-Competitive Inhibitors The scaffold serves as the "solvent-exposed" tail.[1] The piperidine amine forms hydrogen bonds with the hinge region or solubilizing residues.
MCH-1 Melanin-Concentrating Hormone Antagonists Used in obesity research; the lipophilic 3-fluorophenyl group anchors the molecule in the receptor's lipophilic cleft.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Buchwald-Hartwig Amination)

Objective: To synthesize high-purity 1-(3-Fluorophenyl)piperidin-4-amine from commercially available precursors. This method is superior to

1

Reagents:

  • Substrate: 1-Bromo-3-fluorobenzene (1.0 eq)

  • Nucleophile: 4-(N-Boc-amino)piperidine (1.2 eq)[1]

  • Catalyst:

    
     (1 mol%) / BINAP (2 mol%)[1]
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)[1]
    
  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Loading: Add

    
    , BINAP, and 
    
    
    under Argon counter-flow.[1]
  • Solvation: Add anhydrous Toluene. Stir for 10 min at RT to pre-form the active catalyst complex (solution turns deep orange/red).

  • Addition: Add 1-Bromo-3-fluorobenzene and 4-(N-Boc-amino)piperidine.

  • Reaction: Heat to 80°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.[1]

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) and stir for 2 hours at RT to remove the Boc group.

  • Isolation: Basify with 1M NaOH to pH 10. Extract with DCM.[1] The free amine (oil or low-melting solid) is obtained after drying (

    
    ) and concentration.[1]
    
Protocol B: Functionalization (Library Generation)

Objective: To couple the scaffold to a carboxylic acid, creating a bioactive amide.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 mins.

  • Coupling: Add 1-(3-Fluorophenyl)piperidin-4-amine (1.0 eq).

  • Completion: Stir at RT for 4–6 hours.

  • Validation: Check LC-MS for

    
     peak. The 3-fluoro signature will not show a distinct isotope pattern (unlike Cl/Br) but will shift the retention time significantly compared to the non-fluorinated analog.
    

Part 3: Visualization of Activity & Workflow

The following diagram illustrates the "Make-Test-Analyze" cycle for this scaffold, highlighting the structural advantages of the 3-Fluoro substitution.

Gcluster_0Synthesis (Precursors)cluster_1Diversification (Library)Precursor11-Bromo-3-fluorobenzene(Metabolic Block)Scaffold1-(3-Fluorophenyl)piperidin-4-amine(The Core Scaffold)Precursor1->ScaffoldPd-Cat AminationPrecursor24-Boc-aminopiperidine(Linker)Precursor2->ScaffoldAmideAmide Derivatives(GPCR Ligands)Scaffold->AmideHATU CouplingUreaUrea Derivatives(Kinase Inhibitors)Scaffold->UreaIsocyanate RxnTargetBiological Activity(High Affinity / Metabolic Stability)Amide->Target5-HT2A / D2 BindingUrea->TargetH-Bonding to Hinge

Caption: Workflow transforming precursors into bioactive ligands via the 1-(3-Fluorophenyl)piperidin-4-amine scaffold. The 3-F group is retained throughout to enhance metabolic stability.[1]

Part 4: Physicochemical Profile (Data Summary)[1]

For researchers designing libraries, the following properties of the free amine are critical for ADME prediction.

PropertyValue (Predicted/Observed)Impact on Drug Design
Molecular Weight 194.25 g/mol Ideal for "Fragment-Based Drug Design" (Rule of 3 compliant).[1]
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity ensures good membrane permeability (CNS penetration).[1]
pKa (Piperidine N) ~5.5 (Low)The N-aryl group significantly lowers the pKa of the ring nitrogen, preventing protonation at physiological pH.
pKa (Primary Amine) ~10.2 (High)The primary amine remains protonated/charged, serving as a key electrostatic anchor point in the receptor.
TPSA 29.0 ŲExcellent range for blood-brain barrier (BBB) crossing (< 90 Ų).[1]

References

  • Review of Piperidine Scaffolds: Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[1] Source: National Institutes of Health (PubMed / PMC) URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Source: ChemRxiv URL:[1][Link][1][2]

  • Synthetic Methodology (Buchwald-Hartwig): Title: Palladium-Catalyzed Amination of Aryl Halides.[1] Source: Organic Chemistry Portal (General Reference for Protocol A) URL:[Link][1]

  • Related Drug Analog (Structure-Activity Relationship): Title: Discovery of Pimavanserin (N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxyphenyl)urea), a potential antipsychotic.[1] (Demonstrates the utility of the 4-aminopiperidine scaffold). Source: ACS Medicinal Chemistry Letters URL:[Link][1]

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of 1-(3-Fluorophenyl)piperidin-4-amine, a synthetic piperidine derivative. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The introduction of a fluorophenyl group can further enhance metabolic stability and binding affinity.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the compound's biological activity, mechanism of action, and potential therapeutic applications.

Compound Profile: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful in vitro studies and interpreting the resulting data.

1.1 Structural and Chemical Data

PropertyValueSource
Molecular Formula C11H15FN2[4]
Molecular Weight 194.25 g/mol [2][4]
CAS Number 886506-63-4[4]
LogP (Predicted) 2.39[4]
Topological Polar Surface Area (TPSA) 24.06 Ų[4]

The predicted LogP suggests good membrane permeability, a desirable trait for CNS-acting or orally bioavailable drugs. The TPSA is also within the range typically associated with good cell penetration.

Proposed In Vitro Evaluation Cascade

Given the prevalence of piperidine derivatives in neuroscience and metabolic disease research, a logical starting point for the investigation of 1-(3-Fluorophenyl)piperidin-4-amine is to screen it against targets in these areas.[5][6][7][8] The following experimental workflow is designed to systematically characterize the compound's pharmacological profile, from broad primary screening to more focused mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Early Safety a Compound Acquisition & QC b Broad Target Binding Panel (GPCRs, Transporters, Ion Channels) a->b c Initial Hit Identification b->c d Concentration-Response Binding Assays (Ki) c->d e Functional Assays (e.g., cAMP, Ca2+ Flux, Uptake) d->e f Potency Determination (EC50/IC50) e->f g Selectivity Profiling (Against Related Targets) f->g h In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) g->h i Lead Candidate Profile h->i caption Figure 1. Proposed In Vitro Evaluation Workflow.

Caption: Figure 1. Proposed In Vitro Evaluation Workflow.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Primary Target Screening: Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method to determine if a compound physically interacts with a target receptor or transporter. The primary objective is to measure the affinity (Ki) of 1-(3-Fluorophenyl)piperidin-4-amine for its target.

3.1.1 Rationale and Experimental Design

Based on literature for structurally related compounds, a primary screening panel should include monoamine transporters and key GPCRs.[8][9][10] For example, the discovery of GSK962040, a motilin receptor agonist containing the 1-(3-fluorophenyl)-4-piperidinamine moiety, strongly suggests that the motilin receptor is a high-priority target.[9]

3.1.2 Protocol: Dopamine Transporter (DAT) Binding Assay

  • Preparation of Membranes: Utilize rat striatal tissue or a stable cell line (e.g., HEK293) expressing human DAT. Homogenize the tissue/cells in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 50 µL of [³H]-WIN 35,428 (a high-affinity DAT ligand) at a final concentration of ~1-2 nM.

    • 50 µL of 1-(3-Fluorophenyl)piperidin-4-amine at various concentrations (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assessment

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

3.2.1 Rationale and Experimental Design

For GPCRs, functional activity is often measured through changes in second messenger levels (e.g., cAMP for Gs/Gi-coupled receptors) or intracellular calcium mobilization (for Gq-coupled receptors). For monoamine transporters, function is assessed by measuring the uptake of a radiolabeled substrate.[11]

3.2.2 Protocol: Neurotransmitter Uptake Assay (for DAT)

  • Cell Culture: Plate HEK293 cells stably expressing human DAT in a 24-well plate and grow to near confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of 1-(3-Fluorophenyl)piperidin-4-amine or a reference inhibitor (e.g., GBR 12909) for 15-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-dopamine to each well at a final concentration of ~10-20 nM.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by performing a non-linear regression analysis of the concentration-response curve.

3.2.3 Hypothetical GPCR Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade for a Gq-coupled receptor, a potential target class for 1-(3-Fluorophenyl)piperidin-4-amine.

G compound 1-(3-Fluorophenyl) piperidin-4-amine receptor Gq-Coupled Receptor (e.g., Motilin Receptor) compound->receptor g_protein Gαq Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response caption Figure 2. Hypothetical Gq Signaling Pathway.

Caption: Figure 2. Hypothetical Gq Signaling Pathway.

In Vitro ADME and Toxicology

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is critical for identifying liabilities that could derail a drug development program.

3.3.1 Rationale and Experimental Design

Key in vitro ADME/Tox assays include evaluating metabolic stability in liver microsomes and assessing general cytotoxicity. Piperidine moieties can sometimes be susceptible to metabolism, making these studies particularly important.[2][10]

3.3.2 Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a solution of 1-(3-Fluorophenyl)piperidin-4-amine (typically 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH-generating system to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the rate of metabolism (k). Calculate the in vitro half-life (t½) as 0.693/k.

3.3.3 Protocol: Cytotoxicity (MTT Assay)

  • Cell Plating: Seed a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(3-Fluorophenyl)piperidin-4-amine for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) by non-linear regression analysis.

Data Summary and Interpretation

The data generated from this in vitro cascade should be compiled and analyzed to build a comprehensive pharmacological profile of 1-(3-Fluorophenyl)piperidin-4-amine.

4.1 Hypothetical Data Summary Table

AssayTargetResult (Hypothetical)Interpretation
Binding Affinity Human DATKi = 75 nMModerate affinity for the dopamine transporter.
Binding Affinity Human Motilin ReceptorKi = 25 nMHigh affinity for the motilin receptor.
Functional - Uptake Human DATIC50 = 150 nMPotent inhibitor of dopamine uptake.
Functional - Ca2+ Flux Human Motilin ReceptorEC50 = 50 nMAgonist activity at the motilin receptor.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate metabolic stability.
Cytotoxicity HepG2 cellsCC50 > 50 µMLow cytotoxicity at therapeutic concentrations.

4.2 Concluding Remarks

This technical guide outlines a rigorous and scientifically sound approach to the in vitro characterization of 1-(3-Fluorophenyl)piperidin-4-amine. By systematically evaluating its interactions with relevant biological targets and assessing its early ADME/Tox profile, researchers can gain critical insights into its mechanism of action and potential as a therapeutic agent. The proposed workflow, rooted in established methodologies, provides a clear path from initial hit discovery to lead candidate profiling.

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. [Link]

  • 1-Ethyl-N-(3-fluorophenyl)-4-piperidinamine. (2025). PubChem. [Link]

  • N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. (2025). Chemsrc. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Nature. [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. (2009). PubMed. [Link]

  • 1-(3-Fluorophenyl)piperazine. (2025). PubChem. [Link]

  • 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride Safety Data Sheet. (2020). KISHIDA CHEMICAL CO., LTD. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2017). Der Pharma Chemica. [Link]

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (1996). PubMed. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2017). PubMed Central. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 1-(3-Fluorophenyl)piperidin-4-amine via RuPhos-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-fluorophenyl)piperidin-4-amine represents a classic challenge in medicinal chemistry: the regioselective arylation of a diamine. The target molecule contains two nitrogen centers—a secondary amine (piperidine ring, N1) and a primary amine (exocyclic, N4).

While direct coupling of the free diamine is theoretically possible, it often leads to complex mixtures of N1-arylated, N4-arylated, and bis-arylated products due to the competitive nucleophilicity of the primary amine. This Application Note details the industry-standard, high-reliability protocol utilizing RuPhos-Pd-G4 precatalyst technology to couple 1-bromo-3-fluorobenzene with tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine). This strategy guarantees exclusive N1-regioselectivity, high yields, and operational reproducibility.

Retrosynthetic Analysis & Strategy

To ensure structural integrity, we employ a "Protect-Couple-Deprotect" strategy. This approach masks the primary amine as a carbamate (Boc), rendering it non-nucleophilic under Buchwald-Hartwig conditions and forcing the palladium catalyst to engage exclusively with the secondary piperidine nitrogen.

Strategic Disconnection:

  • Target: 1-(3-Fluorophenyl)piperidin-4-amine

  • Precursor: tert-Butyl (1-(3-fluorophenyl)piperidin-4-yl)carbamate

  • Coupling Partners: 1-Bromo-3-fluorobenzene + tert-Butyl piperidin-4-ylcarbamate

Mechanistic Rationale for Catalyst Selection
  • Ligand (RuPhos): A bulky, electron-rich dialkylbiaryl phosphine. RuPhos is specifically engineered to facilitate the coupling of secondary amines and is highly resistant to protodehalogenation, a common side reaction with electron-deficient or halogenated aryl halides.

  • Precatalyst (RuPhos-Pd-G4): We recommend the 4th Generation Buchwald precatalyst. It ensures the rapid formation of the active monoligated Pd(0) species at low temperatures, minimizing induction periods and catalyst decomposition compared to traditional Pd(OAc)₂/Ligand mixtures.

Experimental Protocol: Step-by-Step

Phase 1: Buchwald-Hartwig Coupling

Objective: Synthesis of tert-butyl (1-(3-fluorophenyl)piperidin-4-yl)carbamate.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
1-Bromo-3-fluorobenzene 175.001.001.75 g (10 mmol)Electrophile
4-Boc-aminopiperidine 200.281.202.40 g (12 mmol)Nucleophile
NaOtBu 96.101.401.35 g (14 mmol)Base
RuPhos-Pd-G4 856.440.01 (1 mol%)85 mgPrecatalyst
RuPhos (Free Ligand) 466.600.01 (1 mol%)47 mgLigand Support*
Anhydrous THF -0.2 M50 mLSolvent

*Note: Adding 1 mol% free ligand stabilizes the active catalyst species during long reaction times, though G4 precatalysts often work without it.

Procedure
  • Inert Setup: Oven-dry a 100 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen or argon.

  • Solids Addition: Charge the flask with 4-Boc-aminopiperidine (2.40 g), NaOtBu (1.35 g), RuPhos-Pd-G4 (85 mg), and free RuPhos (47 mg).

    • Critical: NaOtBu is hygroscopic. Weigh quickly or use a glovebox if high humidity is present.

  • Solvent & Electrophile: Seal the flask with a septum. Evacuate and backfill with nitrogen (3 cycles). Inject Anhydrous THF (50 mL) followed by 1-Bromo-3-fluorobenzene (1.75 g/1.1 mL) via syringe.

  • Reaction: Place the vessel in a pre-heated oil block/bath at 80 °C . Stir vigorously (800+ rpm) for 4–16 hours.

    • Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexanes) or LCMS. The aryl bromide should be fully consumed.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove insoluble salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Yield Expectation: 85–95% as a white/off-white solid.

Phase 2: Boc-Deprotection

Objective: Removal of the carbamate to yield the free amine.

Procedure
  • Dissolution: Dissolve the purified intermediate from Phase 1 (approx. 2.9 g) in Dichloromethane (DCM) (15 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C (ice bath). Alternatively, use 4M HCl in Dioxane (10 mL) for a solid hydrochloride salt precipitation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by LCMS (disappearance of Boc-protected mass, appearance of amine mass).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Redissolve the residue in DCM (50 mL).

    • Slowly add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is pH > 12.

    • Separate phases.[2] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organics, dry over Na₂SO₄, filter, and concentrate.[2]

  • Final Product: 1-(3-Fluorophenyl)piperidin-4-amine.

    • Appearance: Pale yellow oil or low-melting solid.

Visualization: Pathways & Logic

Diagram 1: Synthetic Workflow Decision Tree

This diagram illustrates the critical decision points and flow of the experiment.

G Start Start: 1-Bromo-3-fluorobenzene Choice Select Nucleophile Strategy Start->Choice Direct Direct Amine (Free) Choice->Direct Not Recommended Protected Protected Amine (N-Boc) Choice->Protected Recommended Risk Risk: Mixture of N1/N4 arylation (Low Yield/High Impurity) Direct->Risk Step1 Coupling: RuPhos-Pd-G4 / NaOtBu Solvent: THF, 80°C Protected->Step1 Check LCMS Check: Ar-Br Consumed? Step1->Check Check->Step1 No (Add Catalyst) Intermediate Isolate: N-Boc-1-(3-F-Ph)-piperidine Check->Intermediate Yes Step2 Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Step2 Final Target: 1-(3-Fluorophenyl)piperidin-4-amine Step2->Final

Caption: Decision logic for regioselective synthesis. The protected route avoids the high risk of isomeric mixtures.

Diagram 2: RuPhos Catalytic Cycle (Simplified)

Visualizing why RuPhos is effective for this specific transformation.

Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br BaseStep Base Exchange (NaOtBu -> NaBr) OxAdd->BaseStep tBuO- AmineBind Amine Coordination (Steric Control) BaseStep->AmineBind H-N(R)2 RedElim Reductive Elimination (Product Release) AmineBind->RedElim -tBuOH RedElim->Pd0 Product

Caption: Catalytic cycle. RuPhos (L) provides steric bulk that accelerates Reductive Elimination, crucial for secondary amines.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or wet base.Use fresh NaOtBu (should be white powder, not yellow/brown). Ensure solvent is anhydrous (Karl Fischer < 50 ppm).
Protodehalogenation

-hydride elimination or solvent H-abstraction.
Switch solvent to Toluene or Dioxane.[4] Lower temperature to 65 °C and extend time.
Starting Material Remains Catalyst death.Add a second portion of RuPhos-Pd-G4 (0.5 mol%) after 4 hours.
"Sticky" Workup Boc-amine interaction with Pd.Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with 5% aqueous cysteine solution.

Safety & Handling

  • Fluorinated Aromatics: 1-Bromo-3-fluorobenzene is combustible and an irritant. Handle in a fume hood.

  • Palladium Catalysts: RuPhos-Pd-G4 is generally air-stable as a solid but should be stored in a desiccator or fridge. Dissolved catalyst is air-sensitive.

  • Sodium tert-butoxide: Highly corrosive and reacts violently with water. Causes severe skin burns. Wear chemical-resistant gloves.

References

  • RuPhos Ligand Efficacy: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science, 2011 , 2, 57-68.

  • Precatalyst Technology: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Amination." Journal of Organic Chemistry, 2014 , 79, 4161-4166.

  • Piperazine/Piperidine Coupling Protocols: "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination." BenchChem Application Library.

  • General Mechanism & Review: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-(3-Fluorophenyl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 21, 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and optimize the yield and purity of your target compound. The synthesis of N-aryl piperidines, such as 1-(3-Fluorophenyl)piperidin-4-amine, is a critical process in the development of various pharmacologically active agents. The piperidine moiety is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties like basicity and lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][][4] The presence of a fluorine atom can further enhance metabolic stability and binding affinity.[1][5]

However, the synthesis of this class of compounds is not without its challenges. The presence of two nucleophilic nitrogen atoms in the piperidin-4-amine starting material—a secondary amine within the ring and a primary amine at the 4-position—can lead to issues with chemoselectivity, such as diarylation and the formation of other side products, ultimately resulting in low yields.[6] This guide will address these common issues and provide evidence-based strategies for optimizing your synthetic route.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-(3-Fluorophenyl)piperidin-4-amine.

Q1: Why is my yield of 1-(3-Fluorophenyl)piperidin-4-amine consistently low?

Low yields can stem from several factors, primarily related to side reactions and incomplete conversion. The most common synthetic routes to this compound are the Buchwald-Hartwig amination and reductive amination.[7][8] Each has its own set of challenges that can impact yield.

For Buchwald-Hartwig Amination:

  • Issue: Diarylation. This is a significant side reaction where both the piperidine ring nitrogen and the 4-amino group are arylated.[6]

    • Solution: Protection Strategy. The most effective way to prevent diarylation and ensure selective N-arylation at the piperidine ring nitrogen is to protect the primary amino group at the 4-position. The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for this purpose.[6] The workflow involves protecting piperidin-4-amine, followed by the N-arylation reaction, and then deprotection to obtain the desired product.[6]

  • Issue: Catalyst Deactivation. Palladium catalysts used in Buchwald-Hartwig amination can be sensitive to impurities and reaction conditions.

    • Solution: Optimize Catalyst System and Conditions.

      • Ligand Choice: The choice of phosphine ligand is crucial. For coupling with primary amines, bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or sterically hindered ligands can improve reaction rates and yields.[7][9]

      • Base Selection: The choice of base is also critical. While strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes provide better results, especially with sensitive substrates.[9][10][11]

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[6]

For Reductive Amination:

  • Issue: Over-alkylation. Similar to diarylation in the Buchwald-Hartwig reaction, direct alkylation of amines can be difficult to control and may lead to multiple alkylations.[12]

    • Solution: Controlled Reaction Conditions. Reductive amination, which proceeds through an imine intermediate, is a more controlled method for amine synthesis.[8][12] The reaction involves the condensation of a ketone or aldehyde with an amine, followed by in-situ reduction of the resulting imine.

  • Issue: Inefficient Imine Formation or Reduction. The equilibrium between the carbonyl compound, amine, and the imine intermediate, as well as the subsequent reduction, can affect the overall yield.

    • Solution: Choice of Reducing Agent and pH control.

      • Selective Reducing Agents: Use a reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and selectivity.[12][13]

      • pH Optimization: The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation without significantly reducing the starting carbonyl compound.[8][13]

Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity profiles can be complex, but some common side products are predictable based on the reaction mechanism.

  • Diarylated Product: As mentioned, this is a major impurity in the Buchwald-Hartwig approach when the primary amine is unprotected.

    • Minimization: Employing a Boc-protection strategy is the most reliable method to avoid this.[6]

  • Hydrodehalogenation of the Aryl Halide: This side reaction can occur in palladium-catalyzed couplings, leading to the formation of fluorobenzene from 1-bromo-3-fluorobenzene or 1-fluoro-3-iodobenzene.[7]

    • Minimization: Optimizing the ligand and reaction conditions can help suppress this pathway. Using bidentate ligands can sometimes reduce the likelihood of β-hydride elimination, which is a key step in the hydrodehalogenation process.[7]

  • Homocoupling of the Aryl Halide: This can lead to the formation of 3,3'-difluorobiphenyl.

    • Minimization: This is often a result of suboptimal catalyst performance. Ensuring a high-quality palladium source and appropriate ligand can help.

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Minimization: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[6] Adjusting reaction time, temperature, or reagent stoichiometry may be necessary.

Q3: My purification process is difficult and results in product loss. What are the best practices for purifying 1-(3-Fluorophenyl)piperidin-4-amine?

The basic nature of the product and the potential for closely related impurities can complicate purification.

  • Initial Work-up:

    • After the reaction, a standard aqueous work-up is typically performed. If a Boc-protected intermediate is synthesized, it can be extracted into an organic solvent.[14] For the final deprotected amine, which may be water-soluble as a salt, careful pH adjustment is necessary.

  • Column Chromatography:

    • Flash column chromatography on silica gel is a common method for purifying both the protected intermediate and the final product.[14]

    • Eluent System: For the Boc-protected intermediate, a gradient of ethyl acetate in hexanes is often effective.[14] For the final free amine, a more polar solvent system, such as dichloromethane/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can be used to prevent streaking on the silica gel.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[15][16]

    • Solvent Selection: Common solvents for recrystallizing piperidine derivatives include ethanol, ethanol/heptane mixtures, or benzene/petroleum ether mixtures.[15][16] The ideal solvent will dissolve the compound when hot but not at room temperature.[15]

  • Acid-Base Extraction:

    • For the final amine product, an acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine extracted back into an organic solvent.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended synthetic route for 1-(3-Fluorophenyl)piperidin-4-amine?

The Buchwald-Hartwig amination is a widely used and versatile method for forming C-N bonds and is highly suitable for this synthesis.[7][17] The key to success with this route is the use of a protecting group for the 4-amino functionality to ensure regioselectivity.

Here is a logical workflow for the recommended synthetic approach:

Synthetic Workflow A Piperidin-4-amine B Boc-Protection A->B Boc₂O, Base C tert-butyl (piperidin-4-yl)carbamate B->C D Buchwald-Hartwig Amination (with 1-bromo-3-fluorobenzene or 1-fluoro-3-iodobenzene) C->D Pd catalyst, Ligand, Base E N-(3-Fluorophenyl)-4-(Boc-amino)piperidine D->E F Deprotection (e.g., TFA or HCl) E->F G 1-(3-Fluorophenyl)piperidin-4-amine F->G

Caption: Recommended synthetic workflow for 1-(3-Fluorophenyl)piperidin-4-amine.

Q2: Which aryl halide should I use: 1-bromo-3-fluorobenzene or 1-fluoro-3-iodobenzene?

Both aryl bromides and iodides are suitable substrates for Buchwald-Hartwig amination.[7] However, 1-fluoro-3-iodobenzene is often preferred due to its higher reactivity in the oxidative addition step of the catalytic cycle, which can lead to milder reaction conditions and potentially higher yields.[7][11] Aryl iodides generally exhibit greater reactivity than aryl bromides in palladium-catalyzed cross-coupling reactions.

Q3: What are the critical safety precautions for this synthesis?
  • Reagents:

    • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

    • Phosphine Ligands: These can be air-sensitive and toxic. Handle under an inert atmosphere.

    • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

    • Solvents: Anhydrous and degassed solvents like toluene or dioxane are often used.[17] These are flammable and have associated health risks.

    • Acids for Deprotection: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are highly corrosive.[6]

  • Procedures:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Perform all reactions in a well-ventilated fume hood.

    • Use an inert atmosphere for the Buchwald-Hartwig coupling step to prevent catalyst deactivation and potential side reactions.[6]

Q4: Can I use a copper-catalyzed (Ullmann) coupling instead of a palladium-catalyzed reaction?

Yes, copper-catalyzed N-arylation, also known as the Ullmann condensation, is an alternative to the Buchwald-Hartwig amination.[6] Historically, Ullmann reactions required harsh conditions (high temperatures). However, modern variations using ligands can allow for milder reaction conditions.[17] For this specific transformation, palladium-catalyzed methods are generally more common and often provide higher yields under milder conditions with a broader substrate scope.[7][17]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-(3-fluorophenyl)piperidin-4-yl)carbamate via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

Buchwald-Hartwig Protocol setup Reaction Setup 1. Add tert-butyl (piperidin-4-yl)carbamate, 1-fluoro-3-iodobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried flask. 2. Evacuate and backfill with argon (3x). solvent Solvent Addition Add anhydrous, degassed toluene via syringe. setup->solvent reaction Reaction Heat to 100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS. solvent->reaction workup Work-up 1. Cool to room temperature. 2. Dilute with ethyl acetate. 3. Filter through Celite. 4. Wash with water and brine. reaction->workup purify Purification 1. Dry the organic layer over Na₂SO₄. 2. Concentrate under reduced pressure. 3. Purify by flash chromatography (Hexanes/Ethyl Acetate). workup->purify

Caption: Workflow for Buchwald-Hartwig amination.

Materials and Reagents:

ReagentMolar Eq.Notes
tert-butyl (piperidin-4-yl)carbamate1.2Commercially available or synthesized from piperidin-4-amine.
1-Fluoro-3-iodobenzene1.0Higher reactivity compared to the bromo-analog.[18][19][20][21]
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.02Palladium(0) source. Other sources like Pd(OAc)₂ can also be used.[9]
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)0.04A common bidentate phosphine ligand. Others like BINAP can also be effective.[9]
Cesium Carbonate (Cs₂CO₃)2.0A suitable base for this transformation.[9][10]
Toluene-Anhydrous and degassed.
Protocol 2: Deprotection of tert-butyl (1-(3-fluorophenyl)piperidin-4-yl)carbamate

Deprotection Protocol dissolve Dissolution Dissolve the Boc-protected intermediate in dichloromethane (DCM). acid Acid Addition Add an excess of Trifluoroacetic Acid (TFA) or HCl in dioxane (e.g., 4M solution). dissolve->acid stir Reaction Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS. acid->stir isolate Isolation 1. Remove solvent and excess acid under reduced pressure. 2. Isolate as the salt or neutralize with base and extract the free amine. stir->isolate

Caption: Workflow for Boc deprotection.

Procedure:

  • Dissolve the purified N-aryl-4-(Boc-amino)piperidine in a suitable solvent such as dichloromethane (DCM) or dioxane.[6]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[6][14]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6][14]

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.[6][14]

  • The product can be isolated as the corresponding salt, or it can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.[14]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 1-Fluoro-3-iodobenzene, 99% 1121-86-4 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Myers Chem 115. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • CN105130880A - Method for preparing 1-(3-methoxypropyl)
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. [Link]

  • 1-Ethyl-N-(3-fluorophenyl)-4-piperidinamine | C13H19FN2 | CID - PubChem. [Link]

  • 4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316 - MDPI. [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap. [Link]

  • Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma - PMC. [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. [Link]

  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach - ResearchGate. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. [Link]

  • N-(3-Fluorophenyl)piperidin-4-amine hydrochloride | Chemsrc. [Link]

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide - MDPI. [Link]

Sources

Technical Support Center: 1-(3-Fluorophenyl)piperidin-4-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #54661-35-7-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Amphiphilic" Trap

Welcome to the technical support center. If you are reading this, you are likely staring at a dark oil that refuses to crystallize, or a TLC plate where your product is streaking from the baseline to the solvent front.

1-(3-Fluorophenyl)piperidin-4-amine (CAS: 54661-35-7) presents a classic "Janus" problem in organic purification:

  • The N4-Amine (Primary): Highly polar, highly basic (

    
    ), and prone to hydrogen bonding with silica.
    
  • The N1-Aniline (Tertiary): Attached to an electron-withdrawing 3-fluorophenyl group. This nitrogen is significantly less basic (

    
    ) and lipophilic.
    

This duality means standard protocols often fail. The molecule is too polar for standard silica runs but too lipophilic for simple aqueous workups without precise pH control. Below are the field-proven protocols to resolve these specific failure modes.

Issue 1: "My product is streaking on Silica and co-eluting with impurities."

Diagnosis

You are likely using a standard MeOH/DCM gradient. The primary amine at position 4 is interacting strongly with the acidic silanols (


) on the stationary phase, causing peak tailing. This tailing overlaps with impurities, rendering the column useless.
The Fix: Amine Deactivation & The "Magic" Solvent

You must neutralize the silica surface before and during the run.

Protocol A: The Triethylamine (TEA) Pre-wash

  • Column Prep: Slurry pack your silica using Hexanes/EtOAc (1:1) containing 1% Triethylamine (TEA) .[1]

  • Flush: Run 2 column volumes of this solvent to saturate the acidic sites.

  • Elution: Run your gradient. You can remove the TEA from the mobile phase now, or keep it at 0.5% to maintain sharp bands.

Protocol B: The "Magic Mixture" (DCM/MeOH/NH4OH) For highly polar amines, TEA is sometimes insufficient. Switch to the "DCM/MeOH/Ammonia" system.

  • Preparation: Mix DCM:MeOH:NH4OH (aq, 28%) in a ratio of 90:9:1 .

  • Usage: Use this as your "B" solvent in a gradient with pure DCM ("A").

    • Start: 0% B (100% DCM)

    • End: 50-100% B (approx. 10% MeOH total).

Expert Insight: The ammonium hydroxide does two things: it deprotonates the amine (preventing cationic binding to silica) and physically out-competes the product for binding sites on the silica gel.

Visualization: Chromatography Decision Tree

ChromatographyLogic Start Start: Streaking on TLC? CheckRf Is Rf < 0.1 in 10% MeOH/DCM? Start->CheckRf AddTEA Add 1% Et3N to Mobile Phase CheckRf->AddTEA Yes CheckStreak Still Streaking? CheckRf->CheckStreak No (Rf > 0.1) AddTEA->CheckStreak SwitchSystem Switch to DCM/MeOH/NH4OH (90:9:1) CheckStreak->SwitchSystem Yes Success Purification Successful CheckStreak->Success No SwitchSystem->Success Resolved ReversePhase Switch to C18 Reverse Phase (Buffer: 0.1% Formic Acid) SwitchSystem->ReversePhase Still Failing

Figure 1: Decision logic for optimizing amine chromatography.

Issue 2: "The product is an oil and won't crystallize."

Diagnosis

1-(3-Fluorophenyl)piperidin-4-amine as a free base is often a viscous oil or a low-melting solid due to conformational flexibility. Impurities (even <5%) prevent crystal lattice formation.

The Fix: The Hydrochloride Salt Formation

Converting the amine to a salt locks the conformation and increases the melting point, forcing precipitation. This is the Gold Standard for this intermediate.

Protocol: HCl Salt Isolation

  • Dissolution: Dissolve your crude oil in a minimum amount of dry Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

    • Note: Avoid Acetone (reacts with primary amine to form imine).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl .

    • Target: pH 1-2.

  • Precipitation:

    • Scenario A (Immediate Solid): If white solid forms, stir for 30 mins, filter, and wash with cold EtOAc.

    • Scenario B (Oiling Out): If a gum forms, reheat the mixture until dissolved (add a splash of MeOH if needed), then let it cool very slowly to room temperature.

    • Scenario C (No Solid): Add Diethyl Ether or MTBE dropwise until cloudy. Store in freezer (-20°C) overnight.

Data: Salt Properties & Solvents

Salt TypeSolvent for FormationRecrystallization SolventAdvantages
Dihydrochloride EtOH / Et2OMeOH / iPrOHHighest MP, easiest to filter.
Oxalate EtOHEtOH / WaterGood if HCl salt is hygroscopic.
Fumarate iPrOHiPrOHMilder acid, less risk of hydrolysis.

Issue 3: "I have dark impurities (Palladium/Oxidation)."

Diagnosis

If you synthesized this via Buchwald-Hartwig coupling (using 1-bromo-3-fluorobenzene), the dark color is likely residual Palladium (Pd) or oxidized aniline species.

The Fix: Scavenging & Filtration

Column chromatography is notoriously bad at removing trace Pd.

Protocol: The "Celite Sandwich"

  • Dissolve: Dissolve crude material in EtOAc/MeOH (9:1).

  • Add Scavenger: Add SiliaMetS® Thiol or Activated Charcoal (10 wt% relative to mass). Stir at 50°C for 30 minutes.

  • Filter: Pack a fritted funnel with a layer of Celite.

  • Pass: Filter the hot solution through the Celite pad.

  • Result: The filtrate should be significantly lighter.

Issue 4: "Extraction yields are low." (The pH Trap)

Diagnosis

You are likely washing with acid and not reaching a high enough pH during the "basify" step, or the product is staying in the water layer because it is too polar.

The Fix: The Differential pH Extraction

This molecule has two basic sites. We can use this to our advantage.

  • N4 (Primary Amine):

    
    
    
  • N1 (Aniline):

    
     (lowered by 3-Fluoro induction)
    

Protocol: The Self-Validating Extraction System

  • Acid Wash: Dissolve crude in EtOAc.[2] Wash with 1M HCl .[2]

    • Result: Product (protonated at N4) goes to Aqueous Layer . Non-basic impurities (unreacted aryl halide) stay in Organic Layer .

  • Discard Organic Layer.

  • Basify: Adjust Aqueous layer to pH > 12 using 4M NaOH.

    • Critical: You must exceed the pKa of the N4 amine (10.5) to ensure it is neutral and extractable.

  • Extraction: Extract 3x with DCM/Isopropanol (3:1) .

    • Note: Pure DCM is often insufficient for polar diamines. The addition of IPA (Isopropanol) increases the solubility of the polar amine in the organic phase.

Visualization: Extraction Workflow

ExtractionLogic Crude Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl (aq) Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH 1) (Contains Product Salt) PhaseSep1->AqLayer1 Keep Basify Basify to pH 12 (Add NaOH) AqLayer1->Basify Extract Extract with DCM:IPA (3:1) Basify->Extract OrgLayer2 Organic Layer (PURE PRODUCT) Extract->OrgLayer2 Keep AqLayer2 Aqueous Layer (Waste) Extract->AqLayer2 Discard

Figure 2: Differential pH extraction logic targeting the N4-amine basicity.

References

  • Biotage. (2023).[3][4][5] How to Remove Palladium in three easy steps.[3] Retrieved from [Link]

  • Science Forums. (2011). Amine purification - Troubleshooting Silica Streaking. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-(3-Fluorophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(3-Fluorophenyl)piperidin-4-amine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide a comprehensive, scientifically grounded resource that combines theoretical understanding with practical, actionable protocols to ensure the success of your experiments.

Understanding the Challenge: Why is Solubility an Issue?

1-(3-Fluorophenyl)piperidin-4-amine is a heterocyclic amine whose structure presents a classic solubility dilemma. The molecule contains a basic piperidine amine group, which is hydrophilic and can be protonated to form a water-soluble salt.[1][2] However, this is counterbalanced by the hydrophobic fluorophenyl ring, which significantly limits its solubility in aqueous media.[3] The interplay between these two features dictates the compound's behavior in different solvents and pH environments, making a one-size-fits-all approach to solubilization ineffective. This guide will walk you through a logical, step-by-step process to characterize and overcome these solubility hurdles.

Frequently Asked Questions & Troubleshooting Guide

Q1: I have a new batch of 1-(3-Fluorophenyl)piperidin-4-amine. What is the first thing I should do to assess its solubility?

Answer: Before diving into complex methods, a preliminary qualitative assessment is crucial. This initial screening provides a rapid understanding of the compound's general solubility characteristics across a range of common laboratory solvents.

The primary goal is to identify a suitable solvent for preparing a high-concentration stock solution and to understand its behavior in aqueous systems.

Simple Shake-Flask Protocol for Qualitative Assessment:

  • Preparation: Aliquot approximately 1-2 mg of the compound into separate, clearly labeled glass vials.

  • Solvent Addition: Add 1 mL of a single solvent to each vial. Start with common solvents of varying polarity.

  • Mixing: Cap the vials securely and vortex vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial against a dark background. Look for:

    • Completely Soluble: A clear, particle-free solution.

    • Partially Soluble: A hazy or cloudy solution with some undissolved particles.

    • Insoluble/Slightly Soluble: The bulk of the compound remains as a solid precipitate.

  • Documentation: Record your observations systematically.

| Table 1: Common Solvents for Initial Solubility Screening | | :--- | :--- | :--- | | Solvent Class | Example Solvents | Purpose | | Aqueous Buffers | Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Assess baseline aqueous solubility. | | Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Common organic solvents for stock solutions. | | Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High-capacity solvents for creating concentrated stocks of poorly soluble compounds.[4] | | Non-polar Solvents | Dichloromethane (DCM), Chloroform | Assess lipophilicity (less common for biological assays). |

Q2: My qualitative test shows poor aqueous solubility. How can I determine the exact solubility value quantitatively?

Answer: Quantitative analysis is essential for establishing a precise solubility limit, which informs dosing, formulation, and interpretation of experimental results. The gold-standard approach is the equilibrium shake-flask method , which measures the thermodynamic solubility.[5][6] This involves creating a saturated solution and then measuring the concentration of the dissolved compound.

The key principle is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation, ensuring the solvent is truly saturated with the solute at a given temperature.[7]

G cluster_protocol Quantitative Solubility Workflow A 1. Add Excess Compound to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B Constant Agitation C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Isolate Supernatant or Filtrate C->D E 5. Quantify Concentration (e.g., HPLC-UV) D->E Dilute if necessary F Result: Saturated Solubility (mg/mL or µM) E->F

Caption: Workflow for quantitative solubility determination.

A detailed protocol for this method using HPLC-UV for quantification is provided in the "Experimental Protocols" section at the end of this guide. Common analytical methods for quantification include HPLC-UV, LC-MS, and UV-Vis spectroscopy.[5][8]

Q3: How does pH affect the solubility of 1-(3-Fluorophenyl)piperidin-4-amine, and how can I use this to my advantage?

Answer: The pH of the aqueous medium is the most critical factor influencing the solubility of this compound. As an amine, 1-(3-Fluorophenyl)piperidin-4-amine acts as a weak base. In an acidic environment (low pH), the amine group becomes protonated, forming a positively charged piperidinium salt.[1][9] This salt form is significantly more polar and, therefore, more water-soluble than the neutral "free base" form that predominates at higher pH.[4][10]

This relationship is described by the Henderson-Hasselbalch equation and is a powerful tool for solubilization.[11] By lowering the pH of your buffer, you can dramatically increase the compound's solubility.

Caption: Equilibrium between the free base and its soluble salt.

Practical Application: pH-Solubility Profile

To leverage this property, you should determine the compound's solubility across a range of pH values (e.g., pH 2 to pH 9). This will reveal the optimal pH for solubilization in your experiments.

| Table 2: Example pH-Solubility Profile for a Basic Compound | | :--- | :--- | :--- | | pH of Buffer | Expected Predominant Form | Hypothetical Solubility (µg/mL) | | 2.0 | Protonated Salt (R-NH₃⁺) | > 2000 | | 5.0 | Protonated Salt (R-NH₃⁺) | 1500 | | 6.5 | Mix of Salt and Free Base | 250 | | 7.4 | Mostly Free Base (R-NH₂) | 15 | | 9.0 | Free Base (R-NH₂) | < 1 |

Note: These are illustrative values. You must determine the profile for your specific compound.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media (pH 7.4). What can I do?

Answer: This is a very common and critical issue known as "precipitation upon dilution." It occurs because while the compound is highly soluble in the 100% DMSO stock, its concentration far exceeds its thermodynamic solubility limit in the final aqueous medium, which has a low percentage of DMSO and a physiological pH.

G Start Compound Precipitates from DMSO stock in Aqueous Buffer Q1 Is the final concentration absolutely necessary? Start->Q1 Sol1 Reduce Final Concentration Q1->Sol1 A1_No Q2 Can the experimental system tolerate a lower pH? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol2 Lower Buffer pH (e.g., to pH 6.5) to protonate the amine Q2->Sol2 A2_Yes Q3 Can the system tolerate more co-solvent or a surfactant? Q2->Q3 A2_No A2_Yes Yes A2_No No Sol3 Increase final DMSO % (e.g., from 0.1% to 0.5%) OR Add surfactant (e.g., Tween 80) Q3->Sol3 A3_Yes Sol4 Prepare a solid salt form (e.g., HCl salt) for direct dissolution in buffer Q3->Sol4 A3_No A3_Yes Yes A3_No No

Caption: Troubleshooting flowchart for compound precipitation.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Test if a lower, soluble concentration still provides the desired biological effect.

  • Modify the Aqueous Phase (pH): If your assay permits, lower the pH of the final medium. Even a small decrease (e.g., from 7.4 to 6.8) can significantly increase solubility for an amine.

  • Increase Co-solvent Percentage: Assess the tolerance of your system (e.g., cells) to a higher final concentration of DMSO. Many cell lines can tolerate up to 0.5% DMSO without significant toxicity.

  • Use Formulation Excipients:

    • Surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help form micelles that encapsulate the compound, preventing precipitation.[12]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[13][14]

  • Prepare a Salt Form: For recurring issues, preparing a stable salt form (like a hydrochloride salt) is the most robust solution. The salt can often be dissolved directly in an aqueous buffer, bypassing the need for an organic co-solvent stock. A protocol for this is included below.

Q5: What are the main strategies to formulate this compound for in vivo studies?

Answer: Formulating for in vivo use requires a more rigorous approach, focusing on safety, tolerability, and achieving adequate bioavailability. The choice of strategy depends on the required dose and route of administration.

G cluster_strategies In Vivo Formulation Decision Tree Start Need In Vivo Formulation Dose Required Dose? Start->Dose LowDoseSol Aqueous Solution (pH-adjusted buffer) or Co-solvent System (e.g., PEG300/Ethanol/Water) Dose->LowDoseSol LowDose HighDoseSol Suspension (Micronized API in viscosity-enhancing vehicle) or Lipid-Based Formulation (SEDDS) Dose->HighDoseSol HighDose LowDose Low HighDose High Check Final Formulation Selection LowDoseSol->Check Check for stability and tolerability HighDoseSol->Check Check for stability and tolerability

Caption: Decision tree for selecting an in vivo formulation strategy.

Key Strategies:

  • Aqueous Solutions (for low doses): If the required dose can be dissolved in a tolerable volume by adjusting the pH (e.g., using a citrate or acetate buffer), this is the simplest and often preferred approach.

  • Co-solvent Systems: Mixtures of water-miscible solvents like polyethylene glycol (PEG), propylene glycol, and ethanol are commonly used.[4] A typical vehicle might be 10% DMSO, 40% PEG 300, and 50% water. The exact composition must be optimized for solubility and tolerability.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15][16] These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[12]

  • Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the crystalline API into an amorphous polymer matrix.[15] The amorphous state has higher energy and thus enhanced solubility compared to the stable crystalline form.[16]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[10][13][15] This is particularly useful for developing oral suspension formulations.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination by HPLC-UV

Objective: To determine the equilibrium solubility of 1-(3-Fluorophenyl)piperidin-4-amine in a specific buffer (e.g., PBS, pH 7.4) at a controlled temperature.

Materials:

  • 1-(3-Fluorophenyl)piperidin-4-amine

  • Target solvent (e.g., PBS, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other chemically compatible material)

  • Calibrated analytical balance

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., ~5 mg, ensuring solid is visible) to 1 mL of the target solvent in a glass vial. Prepare in triplicate.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed (e.g., 250 rpm) and temperature (e.g., 25°C or 37°C). Equilibrate for at least 24 hours to ensure saturation.[7]

  • Phase Separation: After equilibration, let the vials stand for 30 minutes to allow heavy particles to settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.[5]

  • Sample Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of your HPLC calibration curve.

  • HPLC Analysis:

    • Develop an HPLC method capable of detecting and quantifying the compound.

    • Prepare a set of calibration standards of known concentrations.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted samples.

  • Calculation: Use the peak area of the sample and the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value is the equilibrium solubility.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

Objective: To convert the free base form of the compound into its more water-soluble hydrochloride salt for easier handling in aqueous solutions.

Materials:

  • 1-(3-Fluorophenyl)piperidin-4-amine (free base)

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2 M HCl in diethyl ether (commercially available)

  • Glass beaker and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of the free base in a minimal amount of anhydrous diethyl ether in a beaker with magnetic stirring.

  • Acidification: While stirring, slowly add 1.0 to 1.1 molar equivalents of the 2 M HCl/ether solution dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30-60 minutes at room temperature to ensure complete conversion.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under a high vacuum to remove all residual solvent.

  • Verification: Confirm the salt formation and purity using appropriate analytical techniques (e.g., melting point, NMR, or elemental analysis). The resulting salt should now be readily soluble in aqueous buffers.

References

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021).
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffinity.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Solubility and pH of amines. (n.d.).
  • Parshad, H., & Singh, C. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Enhancing the Solubility of Poorly Soluble Drugs. (2025). Asian Journal of Pharmaceutical Research.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
  • N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. (2025). Chemsrc.
  • Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Review on Enhancement of Solubiliz
  • Structure-property relation of amines over the pH range 5.6-7. (n.d.).
  • N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4. (n.d.). Career Henan Chemical Co.

Sources

Validation & Comparative

Lead Optimization Guide: 1-(3-Fluorophenyl)piperidin-4-amine vs. Non-Fluorinated Analog

[1]

Executive Summary

Objective: To evaluate the strategic incorporation of a fluorine atom at the meta-position of the N-phenylpiperidine scaffold.

This guide compares 1-(3-Fluorophenyl)piperidin-4-amine (3-F-PPA) against its baseline analog, 1-Phenylpiperidin-4-amine (PPA) .[1] In medicinal chemistry, this specific transformation is a classic "bioisosteric replacement" designed to modulate lipophilicity and metabolic stability without altering the fundamental binding mode of the piperidine pharmacophore.

Verdict: The 3-fluoro analog (3-F-PPA) is the superior building block for lead optimization programs requiring enhanced metabolic stability (t1/2) and blood-brain barrier (BBB) penetration, albeit with a calculated increase in lipophilicity (cLogP).[1]

Physicochemical Performance Profile

The introduction of a fluorine atom is not merely a steric change; it fundamentally alters the electronic landscape of the molecule. The meta-fluorine acts as an electron-withdrawing group (EWG) via induction (-I effect), reducing the electron density on the piperidine nitrogen (N1).[1]

Comparative Data Table
Property1-Phenylpiperidin-4-amine (PPA) 1-(3-Fluorophenyl)piperidin-4-amine (3-F-PPA) Delta / Impact
CAS Number 23056-29-3886506-63-4
Formula C₁₁H₁₆N₂C₁₁H₁₅FN₂+18 Da (F vs H)
MW ( g/mol ) 176.26194.25Slight increase
cLogP (Lipophilicity)~1.20~2.39+1.2 (Significant Increase)
TPSA (Ų)29.0229.02Negligible change
pKa (N1) (Piperidine N)~5.2 (Est.)[1][2][3]~4.1 (Est.)[1]-1.1 (Reduced Basicity)
pKa (N4) (Primary Amine)~10.5~10.4Minimal effect (Distal)
Metabolic Liability High (Para-hydroxylation)Low (Blocked/Deactivated)Improved Stability
Expert Insight: The "Fluorine Effect"

The shift in cLogP from 1.2 to 2.4 is critical. While PPA is relatively hydrophilic, 3-F-PPA enters the optimal lipophilic range for CNS penetration (LogP 2–3).[1] Furthermore, the reduced basicity of the N1 nitrogen (due to the electron-withdrawing fluorine) reduces the risk of phospholipidosis, a common toxicity issue with basic amphiphilic drugs.

Synthetic Accessibility & Workflow

While PPA can often be synthesized via simple nucleophilic aromatic substitution (

Recommended Route: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][4][5] This method ensures high yields (>85%) and avoids the formation of regioisomers common in benzyne mechanisms.

Synthesis Workflow Diagram

Synthesis_WorkflowStart11-Bromo-3-fluorobenzene(Electrophile)CatalystPd(OAc)2 / BINAPCs2CO3, Toluene, 100°CStart1->CatalystStart24-(Boc-amino)piperidine(Nucleophile)Start2->CatalystIntermediateBoc-ProtectedIntermediateCatalyst->Intermediate C-N CouplingDeprotectionTFA / DCM(Deprotection)Intermediate->DeprotectionProduct1-(3-Fluorophenyl)piperidin-4-amine(3-F-PPA)Deprotection->Product Yield: ~88%

Caption: Optimized Buchwald-Hartwig route avoiding harsh SnAr conditions to preserve regiochemistry.

Pharmacological Performance: Metabolic Stability[1][6][7][8][9]

The primary driver for selecting 3-F-PPA over PPA is Metabolic Stability .[1]

Mechanism of Action[6][10][11][12]
  • PPA (Non-fluorinated): The phenyl ring is electron-rich.[1] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the para-position (4-position of the phenyl ring) or the ortho-positions, leading to rapid clearance.[1]

  • 3-F-PPA (Fluorinated):

    • Electronic Deactivation: The fluorine atom pulls electron density from the ring, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species in CYP450.[1]

    • Site Blocking: While fluorine is at the meta position, it sterically and electronically discourages oxidation at the adjacent para position.

Metabolic Pathway Comparison

Metabolism_Comparisoncluster_0Non-Fluorinated (PPA)cluster_1Fluorinated (3-F-PPA)PPAPPA (Parent)CYP_ACYP450(Oxidation)PPA->CYP_AMetabolite_A4-Hydroxy-PPA(Rapid Clearance)CYP_A->Metabolite_A Fast (t1/2 < 15 min)FPPA3-F-PPA (Parent)CYP_BCYP450(Blocked)FPPA->CYP_BMetabolite_BStable Parent(Extended Circulation)CYP_B->Metabolite_B Slow (t1/2 > 60 min)

Caption: The 3-Fluoro substituent deactivates the phenyl ring, significantly reducing oxidative clearance.[1]

Detailed Experimental Protocols

A. Synthesis of 1-(3-Fluorophenyl)piperidin-4-amine (Buchwald-Hartwig)

This protocol ensures high purity suitable for biological assays.[1]

Reagents:

  • 1-Bromo-3-fluorobenzene (1.0 equiv)[1]

  • 4-(N-Boc-amino)piperidine (1.2 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • BINAP (4 mol%)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: Anhydrous Toluene (0.2 M concentration)[1]

Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with Pd(OAc)₂, BINAP, and Cs₂CO₃. Purge with Argon for 5 minutes.

  • Addition: Add anhydrous toluene, followed by 1-bromo-3-fluorobenzene and 4-(N-Boc-amino)piperidine.

  • Reaction: Heat the mixture to 100°C for 12 hours. The solution should turn from orange to dark red/brown.

  • Work-up: Cool to Room Temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Deprotection: Concentrate the filtrate.[5] Dissolve the crude intermediate in DCM/TFA (4:1 ratio) and stir at RT for 2 hours to remove the Boc group.

  • Purification: Neutralize with saturated NaHCO₃. Extract with DCM. Purify the free amine via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Validation: Verify structure via ¹H-NMR (look for the characteristic multiplet of the 3-F-phenyl protons at 6.5–7.2 ppm).

B. In Vitro Microsomal Stability Assay

To experimentally validate the metabolic improvement.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1]

  • NADPH Regenerating System[1]

  • Test Compounds (PPA and 3-F-PPA) at 1 µM final concentration.

Protocol:

  • Incubation: Pre-incubate microsomes with test compounds in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life: 
    
    
    .[1]

Expected Result: PPA typically shows

1

1

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]

  • PubChem Compound Summary. (2025). 1-(3-Fluorophenyl)piperidin-4-amine (CAS 886506-63-4).[1] National Center for Biotechnology Information. Link[1]

  • Hagaman, J. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[6] Journal of Medicinal Chemistry. Link[1]

1-(3-Fluorophenyl)piperidin-4-amine vs other piperidine derivatives in biological assays

[1]

Executive Summary: The "Privileged Scaffold" Status

In the landscape of GPCR and ion channel drug discovery, 1-(3-Fluorophenyl)piperidin-4-amine (CAS: 99668-32-5 / derivatives) represents a critical bioisostere of the classic 1-phenylpiperidine scaffold. While the unsubstituted phenylpiperidine is a versatile pharmacophore found in analgesics and antipsychotics, it often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide objectively compares the 3-fluorophenyl variant against its unsubstituted and 4-fluorophenyl analogs. The data suggests that the 3-fluoro substitution offers a superior balance of metabolic stability and electronic modulation without the steric penalties often associated with para-substitution.

Comparative Analysis: 3-Fluoro vs. Alternatives

The following analysis evaluates the "performance" of this building block when incorporated into final drug candidates (e.g., Sigma-1 ligands, 5-HT antagonists).

Table 1: Physicochemical & Biological Profile Comparison
Feature1-(3-Fluorophenyl)piperidin-4-amine 1-Phenylpiperidin-4-amine (Unsubstituted)1-(4-Fluorophenyl)piperidin-4-amine
Electronic Effect Strong

-induction (electron withdrawing); deactivates ring toward oxidation.
Neutral.Electron withdrawing, but para-position is blocked.
Metabolic Liability Low. Blocks CYP450 oxidation at the vulnerable 3-position; deactivates 4-position electronically.High. Prone to rapid para-hydroxylation and ortho-hydroxylation.Medium. Blocks para-hydroxylation but may shift metabolism to ortho-position or N-dealkylation.
LogP Impact Moderate increase (~+0.25 vs H). Increases permeability.Baseline.Moderate increase.
Steric Profile Minimal clash. 3-position often faces solvent or hydrophobic pockets.Smallest volume.Para-F can clash in "tight" GPCR pockets (e.g., some 5-HT subtypes).
Sigma-1 Affinity High. 3-F often enhances affinity via dipole interactions.Moderate/High.[1]Variable. Can reduce affinity due to steric clash in specific binding modes [1].
Deep Dive: The Metabolic Stability Advantage

The primary reason to select the 3-fluorophenyl derivative over the unsubstituted alternative is to engineer metabolic resistance .

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) favor electron-rich aromatic rings for hydroxylation. The fluorine atom is the most electronegative element; placing it at the meta (3) position exerts a strong inductive effect (

    
    ) that pulls electron density away from the ring system.
    
  • Performance Outcome: This deactivation raises the oxidation potential of the ring, significantly reducing the intrinsic clearance (

    
    ) of the final drug molecule compared to the hydrogen-substituted analog. Unlike the 4-fluoro analog, the 3-fluoro placement leaves the para-position open for potential synthetic functionalization if needed, or simply prevents the "metabolic switching" often seen when only the para-position is blocked [2].
    

Decision Logic: When to Use Which Isomer?

The following logic tree illustrates the medicinal chemistry decision process for selecting the 3-fluorophenyl scaffold over alternatives.

SAR_LogicStartLead Compound: 1-Phenylpiperidine CoreIssueIssue: High Metabolic Clearance (Rapid Hydroxylation)Start->IssueSol1Strategy: Fluorine ScanIssue->Sol1ChoiceAOption A: 4-Fluoro (Para)Sol1->ChoiceAChoiceBOption B: 3-Fluoro (Meta)Sol1->ChoiceBResultAOutcome: Blocks para-siteRisk: Steric Clash in PocketRisk: Metabolic Switch to OrthoChoiceA->ResultAResultBOutcome: Electronic DeactivationBenefit: Maintains Steric FitBenefit: High Sigma-1 AffinityChoiceB->ResultB

Figure 1: SAR Decision Tree. The 3-Fluoro substitution (Green path) is often the optimal compromise between stability and binding affinity, avoiding the steric risks of para-substitution.

Experimental Protocols

To validate the performance of 1-(3-fluorophenyl)piperidin-4-amine derivatives, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Derivatization via Amide Coupling

Context: The amine is rarely the final drug; it is usually coupled to a carboxylic acid core.

Reagents:

  • Amine: 1-(3-Fluorophenyl)piperidin-4-amine (1.0 eq)[2]

  • Carboxylic Acid Core (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the Carboxylic Acid in DMF. Add HATU and DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Checkpoint: Solution should turn slightly yellow. If precipitate forms, check solubility of the acid.

  • Addition: Add 1-(3-Fluorophenyl)piperidin-4-amine in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.

    • Validation: Look for the disappearance of the amine mass (M+H) and appearance of Product (M+H).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.[3]

Protocol B: Microsomal Stability Assay (Comparative)

Context: To prove the "Stability" claim against the non-fluorinated analog.

Objective: Determine Intrinsic Clearance (

Materials:

  • Test Compounds: 3-F derivative vs. Unsubstituted Phenyl derivative (1 µM final conc).

  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Control: Verapamil (High clearance control), Warfarin (Low clearance control).

Step-by-Step:

  • Pre-incubation: Mix Microsomes and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    .
    
    

Success Criteria:

  • The 3-F derivative should show a >2-fold increase in half-life (

    
    ) compared to the unsubstituted phenyl analog to justify the substitution.
    

Mechanism of Action: Binding Workflow

The following diagram details how this scaffold is tested in a typical Sigma-1 Receptor competition assay, a common target for this class of molecules [3].

Binding_AssayPrepMembrane Prep(Guinea Pig Brain orHEK-293 overexpressing u03c31)IncubateIncubation120 min @ 37°CPrep->IncubateLigandRadioligand:[3H]-(+)-Pentazocine(Kd ~ 3 nM)Ligand->IncubateCompTest Compound:3-F-Piperidine deriv.(10^-5 to 10^-10 M)Comp->IncubateFilterFiltration(Glass Fiber Filters)Incubate->FilterTerminates bindingCountScintillation Counting(CPM)Filter->CountResultCalculate Ki(Cheng-Prusoff)Count->Result

Figure 2: Radioligand Binding Workflow. This standard workflow validates the affinity of the fluorinated piperidine against the Sigma-1 receptor.

Real-World Applications (Case Studies)

Case Study 1: Motilin Receptor Agonists (GSK962040)

Research by GlaxoSmithKline identified GSK962040 , a clinical candidate for gastroparesis. The molecule features a N-(3-fluorophenyl)piperidin-4-amine core.[2]

  • Observation: The 3-fluoro substitution was critical. It provided necessary metabolic stability without disrupting the binding pose, whereas other substitutions led to rapid clearance or loss of potency [4].

Case Study 2: Sigma-1 Receptor Ligands

In the search for dual H3/Sigma-1 receptor antagonists, researchers compared piperidine vs. piperazine linkers.

  • Observation: The piperidine core (often substituted with fluorophenyl groups) demonstrated superior selectivity and affinity profiles compared to piperazine analogs. The 3-fluorophenyl moiety specifically enhances

    
     affinity by interacting with the hydrophobic pocket while modulating the basicity of the central nitrogen [1].
    

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Sigma Receptor Ligands: Biology and Therapeutic Potential. Sigma-Aldrich Technical Review.

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040). Journal of Medicinal Chemistry.[4]

A Comparative Guide to the Synthesis of 1-(3-Fluorophenyl)piperidin-4-amine: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1-(3-Fluorophenyl)piperidin-4-amine scaffold is a privileged motif, appearing in a multitude of pharmacologically active agents. Its unique combination of a basic piperidine ring and a fluorinated phenyl group offers a versatile platform for modulating physicochemical properties and target engagement. For researchers and process chemists, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comprehensive comparative analysis of the two most prevalent synthetic routes to 1-(3-Fluorophenyl)piperidin-4-amine: the Buchwald-Hartwig amination and a multi-step approach centered around reductive amination. This analysis is grounded in established chemical principles and supported by detailed experimental protocols to aid in the selection of the most appropriate route for specific research and development needs.

Introduction: The Significance of 1-(3-Fluorophenyl)piperidin-4-amine

The piperidine ring is a ubiquitous structural element in pharmaceuticals, and its substitution pattern plays a critical role in determining biological activity.[1] The introduction of a 3-fluorophenyl group at the 1-position can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Consequently, 1-(3-Fluorophenyl)piperidin-4-amine serves as a crucial building block in the synthesis of a wide array of therapeutic candidates, from central nervous system agents to oncology drugs. The choice of synthetic strategy for this intermediate can have a profound impact on the overall efficiency, cost, and scalability of a drug development program.

Comparative Overview of Synthetic Strategies

Two primary synthetic strategies dominate the landscape for the preparation of 1-(3-Fluorophenyl)piperidin-4-amine: a direct C-N bond formation via palladium-catalyzed Buchwald-Hartwig amination, and a two-step sequence involving the initial synthesis of a piperidinone intermediate followed by reductive amination.

ParameterBuchwald-Hartwig AminationReductive Amination
Starting Materials 1-Bromo-3-fluorobenzene, tert-butyl piperidin-4-ylcarbamate1-Bromo-3-fluorobenzene, Piperidin-4-one, Ammonia/Ammonium salt
Key Transformations Palladium-catalyzed cross-couplingN-Arylation, Imine formation, Reduction
Number of Steps 2 (including deprotection)2
Catalyst/Reagents Palladium catalyst, Phosphine ligand, BaseReducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)
Potential Advantages High functional group tolerance, direct C-N bond formationPotentially lower cost reagents, avoids palladium
Potential Challenges Catalyst cost and removal, potential side reactions (hydrodehalogenation)Intermediate synthesis and purification, control of over-alkylation

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[2] This palladium-catalyzed cross-coupling reaction offers a direct route to the target molecule from readily available starting materials.[3][4][5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination.

Buchwald_Hartwig cluster_0 Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)(X)Ln A->C B Oxidative Addition (Ar-X) E [Ar-Pd(II)(NHR2)Ln]+X- C->E D Ligand Exchange (R2NH) G Ar-Pd(II)(NR2)Ln E->G F Deprotonation (Base) G->A I Ar-NR2 G->I H Reductive Elimination Product 1-(3-Fluorophenyl)piperidin-4-amine (after deprotection) I->Product ArX 1-Bromo-3-fluorobenzene ArX->B Amine tert-butyl piperidin-4-ylcarbamate Amine->D Base Base (e.g., NaOtBu) Base->F

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)piperidin-4-amine via Buchwald-Hartwig Amination

Step 1: Buchwald-Hartwig Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon), combine tert-butyl piperidin-4-ylcarbamate (1.0 eq.), 1-bromo-3-fluorobenzene (1.1 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand such as XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (1-(3-fluorophenyl)piperidin-4-yl)carbamate.

Step 2: Deprotection

  • Reaction: Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane.

  • Acid Addition: Add an excess of trifluoroacetic acid or a solution of hydrochloric acid in dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Final Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-Fluorophenyl)piperidin-4-amine. Further purification can be achieved by recrystallization or a final column chromatography if necessary.

Route 2: Reductive Amination

An alternative and often industrially preferred route involves a two-step process: the synthesis of an N-aryl piperidinone intermediate followed by a reductive amination to introduce the 4-amino group.

Rationale for the Two-Step Approach

This strategy breaks down the synthesis into two distinct transformations. The initial N-arylation to form 1-(3-fluorophenyl)piperidin-4-one can be achieved through various methods, including nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation. The subsequent reductive amination of the ketone with an ammonia source provides the target primary amine. This method avoids the use of expensive palladium catalysts and ligands, which can be advantageous on a larger scale.

Reductive_Amination_Workflow Start1 1-Bromo-3-fluorobenzene Step1 N-Arylation Start1->Step1 Start2 Piperidin-4-one Start2->Step1 Intermediate 1-(3-Fluorophenyl)piperidin-4-one Step1->Intermediate Step2 Reductive Amination Intermediate->Step2 Product 1-(3-Fluorophenyl)piperidin-4-amine Step2->Product Reagent Ammonia Source & Reducing Agent Reagent->Step2

Caption: Workflow for the reductive amination route.

Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)piperidin-4-amine via Reductive Amination

Step 1: Synthesis of 1-(3-Fluorophenyl)piperidin-4-one

  • Reaction Setup: In a round-bottom flask, combine piperidin-4-one hydrochloride (1.0 eq.), 1-bromo-3-fluorobenzene (1.1 eq.), a copper(I) catalyst (e.g., CuI, 0.1 eq.), a ligand (e.g., L-proline, 0.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent such as DMSO or DMF.

  • Reaction: Heat the mixture to 100-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford 1-(3-fluorophenyl)piperidin-4-one.

Step 2: Reductive Amination

  • Imine Formation: To a solution of 1-(3-fluorophenyl)piperidin-4-one (1.0 eq.) in a suitable solvent like methanol, add an ammonia source such as ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature to facilitate the formation of the corresponding imine or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of an acidic solution (e.g., dilute HCl) to neutralize any remaining reducing agent. Make the solution basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-Fluorophenyl)piperidin-4-amine. Further purification can be achieved by distillation, recrystallization, or column chromatography.

In-Depth Scientific and Practical Comparison

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical to promote the reductive elimination step and prevent side reactions such as β-hydride elimination. Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction. The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Reductive Amination: The use of a milder reducing agent like sodium cyanoborohydride is advantageous as it selectively reduces the iminium ion intermediate in the presence of the unreacted ketone, minimizing the formation of the corresponding alcohol byproduct.[6][7] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the subsequent reduction.

Trustworthiness and Self-Validating Systems:

Both described protocols are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process control and optimization. The purification steps are designed to remove specific impurities associated with each route, such as residual palladium from the Buchwald-Hartwig reaction or unreacted starting materials and byproducts from the reductive amination.

Potential Side Reactions and Troubleshooting:

  • Buchwald-Hartwig Amination: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This can be minimized by careful control of reaction temperature and the use of appropriate ligands. Diarylation of the amine is also a possibility, though less common with sterically hindered piperidine derivatives.

  • Reductive Amination: The primary challenge is to control the reaction to favor the formation of the desired primary amine and avoid over-alkylation to form a secondary amine byproduct where the product amine reacts with another molecule of the ketone. This can often be managed by using a large excess of the ammonia source. Additionally, the direct reduction of the ketone to the corresponding alcohol can occur if a less selective reducing agent is used or if the imine formation is slow.

Conclusion

The choice between the Buchwald-Hartwig amination and the reductive amination route for the synthesis of 1-(3-Fluorophenyl)piperidin-4-amine depends on several factors, including the scale of the synthesis, cost considerations, and available equipment.

The Buchwald-Hartwig amination offers a more direct and often higher-yielding route on a laboratory scale, with a broad tolerance for various functional groups. However, the cost of the palladium catalyst and ligands, as well as the need for their efficient removal from the final product, can be a significant consideration for large-scale production.

The reductive amination pathway, while involving an additional synthetic step for the piperidinone intermediate, often utilizes less expensive reagents and avoids the use of precious metals. This can make it a more economically viable option for industrial-scale synthesis. Careful optimization of the reductive amination step is crucial to maximize the yield of the desired primary amine and minimize byproducts.

Ultimately, a thorough evaluation of both routes, including small-scale trials and process optimization, is recommended to determine the most suitable and robust method for the specific needs of a given drug development project.

References

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  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

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